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Compound of Interest

Compound Name: 3,5-Dihydroxybenzamide

Cat. No.: B1360044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dihydroxybenzamide, a compound of interest in various research and development
endeavors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with the experimental protocols for acquiring such

spectra.

Data Presentation

The spectroscopic data for 3,5-Dihydroxybenzamide is summarized in the tables below for
easy reference and comparison.

Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift (0) Lo Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

~9.5 brs - -OH (Phenolic)

~7.5 brs - -CONH:z (Amide)

~6.8 d ~2.0 H-2, H-6

~6.4 t ~2.0 H-4
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Note: Predicted values are based on the analysis of structurally similar compounds and general
principles of NMR spectroscopy. The solvent is assumed to be DMSO-de.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment
~170 C=0 (Amide)
~158 C-3,C-5
~136 C-1

~108 C-2,C-6
~107 C-4

Note: Predicted values are based on established carbon NMR correlation tables. The solvent is
assumed to be DMSO-ds.

Table 3: IR Spectroscopic Data

Wavenumber (cm—2) Intensity Assignment

3400 - 3200 Strong, Broad O-H Stretch (Phenolic)
3350 - 3150 Strong, Broad N-H Stretch (Amide)
~1650 Strong C=0 Stretch (Amide I)
~1600, ~1450 Medium-Strong C=C Stretch (Aromatic)
~1590 Medium N-H Bend (Amide II)
~1300 Medium C-0O Stretch (Phenol)
~1200 Medium C-N Stretch (Amide)

Note: Data is based on typical IR absorption frequencies for the functional groups present in
the molecule.
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Table 4: Mass Spectrometry Data

m/z Relative Abundance (%) Assignment

153 High [M]* (Molecular lon)
137 High [M-NHz]*

109 Medium [M-NH2-COJ*

Note: The molecular ion is expected to be the base peak. The relative abundances are
estimations based on common fragmentation patterns of benzamides.[1]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm
broadband probe.

e Sample Preparation:
o Accurately weigh 5-10 mg of 3,5-Dihydroxybenzamide.

o Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).
Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 1H NMR Acquisition:

o Insert the NMR tube into the spectrometer and lock the field on the deuterium signal of the

solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Acquire the *H NMR spectrum using a standard pulse sequence. A spectral width of 0-12
ppm is appropriate.

o Use a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition:

[e]

Tune the probe to the 13C frequency.

o

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

[¢]

A spectral width of 0-200 ppm is typically used.

[¢]

A larger number of scans will be required (e.g., 1024 or more) due to the low natural
abundance of the 13C isotope.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Perform phase and baseline corrections.

o Integrate the signals in the *H NMR spectrum and reference the chemical shifts to TMS.

2.2 Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 3,5-Dihydroxybenzamide with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press.

o Apply pressure to form a thin, transparent KBr pellet.

o Data Acquisition:
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[e]

Obtain a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder of the spectrometer.

[¢]

Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final

[¢]

spectrum is presented as transmittance or absorbance versus wavenumber.
2.3 Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source,
coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

e Sample Preparation:

o For GC-MS, dissolve a small amount of 3,5-Dihydroxybenzamide in a suitable volatile
solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.

o For direct insertion, the solid sample can be used directly.
o Data Acquisition:

o Introduce the sample into the ion source. For GC-MS, the sample is vaporized and
separated on the GC column before entering the mass spectrometer.

o lonize the sample using a standard electron energy of 70 eV.

o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,5-

Dihydroxybenzamide.
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Caption: Workflow for Spectroscopic Analysis of 3,5-Dihydroxybenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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